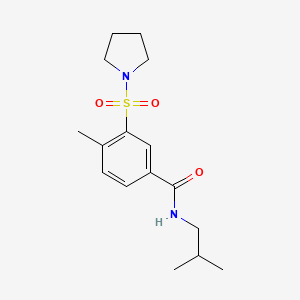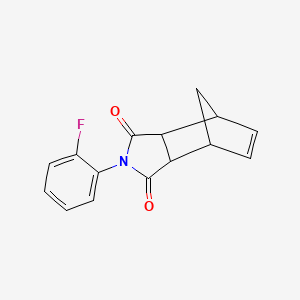![molecular formula C19H20FeOS B12479109 [(2,4,6-Trimethylphenyl)sulfinyl]ferrocene](/img/structure/B12479109.png)
[(2,4,6-Trimethylphenyl)sulfinyl]ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,4,6-Trimethylphenyl)sulfinyl]ferrocene is an organometallic compound that features a ferrocene core with a [(2,4,6-trimethylphenyl)sulfinyl] substituent. Ferrocene, a well-known metallocene, consists of two cyclopentadienyl rings bound to a central iron atom. The [(2,4,6-trimethylphenyl)sulfinyl] group adds unique chemical properties to the ferrocene core, making it a compound of interest in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4,6-Trimethylphenyl)sulfinyl]ferrocene typically involves the reaction of ferrocene with [(2,4,6-trimethylphenyl)sulfinyl] chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,4,6-Trimethylphenyl)sulfinyl]ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to ferrocenium ion, which can further react with nucleophiles.
Reduction: The compound can be reduced back to ferrocene from ferrocenium ion.
Substitution: The [(2,4,6-trimethylphenyl)sulfinyl] group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ferrocenium ion derivatives.
Reduction: Regeneration of ferrocene.
Substitution: Various substituted ferrocene derivatives depending on the reagents used.
Applications De Recherche Scientifique
[(2,4,6-Trimethylphenyl)sulfinyl]ferrocene has a wide range of applications in scientific research:
Medicine: Investigated for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in materials science for developing new materials with unique electronic and magnetic properties.
Mécanisme D'action
The mechanism by which [(2,4,6-Trimethylphenyl)sulfinyl]ferrocene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ferrocene core can undergo redox reactions, influencing electron transfer processes in biological systems. The [(2,4,6-trimethylphenyl)sulfinyl] group can participate in binding interactions, modulating the activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrocene: The parent compound with a simpler structure, lacking the [(2,4,6-trimethylphenyl)sulfinyl] group.
[(2,4,6-Trimethylphenyl)methylsulfamoyl]ferrocene: A similar compound with a different substituent on the ferrocene core.
Bis(2,4,6-trimethylphenyl)phosphine oxide: Another compound with the 2,4,6-trimethylphenyl group but different core structure.
Uniqueness
[(2,4,6-Trimethylphenyl)sulfinyl]ferrocene is unique due to its combination of the ferrocene core and the [(2,4,6-trimethylphenyl)sulfinyl] group, which imparts distinct chemical and physical properties. This combination enhances its utility in asymmetric catalysis and potential biological applications.
Propriétés
Formule moléculaire |
C19H20FeOS |
|---|---|
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;2-cyclopenta-1,3-dien-1-ylsulfinyl-1,3,5-trimethylbenzene;iron(2+) |
InChI |
InChI=1S/C14H15OS.C5H5.Fe/c1-10-8-11(2)14(12(3)9-10)16(15)13-6-4-5-7-13;1-2-4-5-3-1;/h4-9H,1-3H3;1-5H;/q2*-1;+2 |
Clé InChI |
GXHSPIZCWKDLRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)C2=CC=C[CH-]2)C.[CH-]1C=CC=C1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2-chloroethyl)-2-phenyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B12479026.png)
![N-{2-[(4-methylbenzyl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B12479036.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B12479052.png)


![N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide](/img/structure/B12479059.png)

![N-(4-ethoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide (non-preferred name)](/img/structure/B12479067.png)
![N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B12479075.png)
![[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12479079.png)
![1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B12479084.png)
![2,2-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B12479091.png)
![Potassium N-{4-[(1E)-3,3-diethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide](/img/structure/B12479098.png)
![N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12479111.png)
